molecular formula C19H22O B1360633 3',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone CAS No. 898779-44-7

3',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone

Cat. No.: B1360633
CAS No.: 898779-44-7
M. Wt: 266.4 g/mol
InChI Key: BFGHRIMDAWRGPI-UHFFFAOYSA-N
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Description

3',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone is a substituted aromatic ketone featuring dual 3,4-dimethylphenyl groups. This compound’s structure combines a propiophenone backbone with methyl substituents at the 3' and 4' positions of the aromatic rings.

Properties

IUPAC Name

1,3-bis(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-5-7-17(11-15(13)3)8-10-19(20)18-9-6-14(2)16(4)12-18/h5-7,9,11-12H,8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGHRIMDAWRGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=C(C=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644847
Record name 1,3-Bis(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-44-7
Record name 1,3-Bis(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-dimethylacetophenone with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3’,4’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3’,4’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’,4’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its effects are mediated through the activation or inhibition of specific enzymes and receptors, depending on the context of its application.

Comparison with Similar Compounds

Structural Analogues in the Evidence

2-(Diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentanecarboxylate hydrochloride ()
  • Structure: Contains a 3,4-dimethylphenyl group linked to a cyclopentane ring, esterified with a diethylaminoethyl group.
  • Key Properties :
    • The 3,4-dimethylphenyl group enhances hydrophobicity, similar to the target compound.
    • The ester functional group increases polarity compared to the ketone in the target compound.
  • Applications : Pharmaceutical intermediates, where lipophilicity aids membrane permeability .
3',4'-Dihydroxypropiophenone ()
  • Structure: Propiophenone with hydroxyl groups at 3' and 4' positions.
  • Key Differences: Hydroxyl groups increase hydrogen-bonding capacity, leading to higher solubility in polar solvents compared to the dimethyl-substituted target compound. Lower thermal stability due to oxidative sensitivity of phenolic groups.
  • Applications: Potential antioxidant or precursor in polymer synthesis.
3',4'-Dimethoxyacetophenone ()
  • Structure: Acetophenone with methoxy groups at 3' and 4' positions.
  • Comparison :
    • Methoxy groups provide moderate lipophilicity but less steric hindrance than methyl groups.
    • Electron-donating methoxy substituents activate the aromatic ring toward electrophilic substitution, unlike the electron-donating methyl groups in the target compound.
  • Applications : Photochemical studies or flavor/fragrance industries.

Physicochemical Properties

Property 3',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone (Inferred) 3',4'-Dihydroxypropiophenone () 3',4'-Dimethoxyacetophenone ()
Melting Point Moderate (~100–150°C)* Higher (>150°C) Lower (~50–80°C)
Solubility Low in water; high in organic solvents Moderate in polar solvents High in ethanol, acetone
Lipophilicity (LogP) High (~4–5)* Moderate (~2–3) Moderate (~3–4)
Stability High (resistant to oxidation) Low (oxidation-prone) Moderate (sensitive to hydrolysis)

*Inferred based on methyl group contributions to crystallinity and hydrophobicity.

Reactivity and Functional Group Influence

  • Methyl vs. Hydroxyl/Methoxy Groups :
    • Methyl groups in the target compound reduce electrophilic substitution reactivity compared to hydroxyl or methoxy derivatives.
    • Enhanced steric hindrance may slow down nucleophilic attacks at the ketone group.
  • Ketone Backbone: The propiophenone structure allows for keto-enol tautomerism, though methyl substituents may stabilize the keto form due to steric effects.

Biological Activity

3',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone, a member of the propiophenone class, is characterized by its unique chemical structure, which includes multiple methyl groups on the phenyl rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C18H20O. The presence of dimethyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC18H20O
Molecular Weight264.35 g/mol
SolubilitySoluble in organic solvents
Melting PointNot extensively documented

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological pathways. The compound may modulate enzyme activity and alter signal transduction pathways due to the presence of functional groups that facilitate binding to receptors or enzymes .

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study showed that derivatives with similar structures demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may reduce inflammation markers by inhibiting pro-inflammatory cytokines. This effect is crucial for potential therapeutic applications in inflammatory diseases.

Anticancer Properties

Preliminary studies have indicated that this compound possesses anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Case Studies

  • Antibacterial Efficacy : A study conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Anti-inflammatory Activity : In a controlled experiment involving murine models, the compound significantly reduced edema formation in paw inflammation tests .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
AnticancerInduction of apoptosis in cancer cell lines

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